N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
CAS No.: 872994-33-7
VCID: VC4782639
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872994-33-7](/images/structure/VC4782639.png)
Description | Overview of N-(2-(6-((4-nitrobenzyl)thio)-124triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamideN-(2-(6-((4-nitrobenzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the category of heterocyclic compounds. Its structure includes a triazole ring and a thioether group, which contribute to its potential pharmacological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 448.5 g/mol . Table 1: Structural Characteristics
Synthesis MethodsThe synthesis of N-(2-(6-((4-nitrobenzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves several steps:
These reactions require careful control of reaction conditions and may involve techniques like thin-layer chromatography (TLC) for monitoring progress . Biological SignificanceResearch indicates that compounds similar to N-(2-(6-((4-nitrobenzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit various pharmacological activities:
Table 2: Biological Activities
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CAS No. | 872994-33-7 | ||||||||||||||||
Product Name | N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | ||||||||||||||||
Molecular Formula | C21H18N6O3S | ||||||||||||||||
Molecular Weight | 434.47 | ||||||||||||||||
IUPAC Name | N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | ||||||||||||||||
Standard InChI | InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28) | ||||||||||||||||
Standard InChIKey | HZAOQCOHFPBCQP-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 18562857 | ||||||||||||||||
Last Modified | Aug 17 2023 |
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